molecular formula C11H13NO B13652098 3-Ethyl-4-(1-hydroxyethyl)benzonitrile

3-Ethyl-4-(1-hydroxyethyl)benzonitrile

Cat. No.: B13652098
M. Wt: 175.23 g/mol
InChI Key: PQYHWCQMODJHEO-UHFFFAOYSA-N
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Description

3-Ethyl-4-(1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethyl group at the benzene ring’s position 3 and a 1-hydroxyethyl (-CH(OH)CH₃) group at position 4.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-4-(1-hydroxyethyl)benzonitrile

InChI

InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3

InChI Key

PQYHWCQMODJHEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.

    Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between 3-Ethyl-4-(1-hydroxyethyl)benzonitrile and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
This compound C₁₁H₁₃NO 175.22 (calculated) Ethyl, 1-hydroxyethyl Potential use in nonlinear optics or catalysis
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile C₁₇H₁₁N₂O 259.29 Oxazole-ethynyl Nonlinear optics (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹)
3-Ethyl-4-hydroxy-5-Methylbenzonitrile C₁₀H₁₁NO 161.20 Ethyl, hydroxy, methyl High synthetic yield (97%); lab-scale synthesis
3-Ethyl-4-(hydroxymethyl)benzonitrile C₁₀H₁₁NO 161.20 Ethyl, hydroxymethyl Discontinued commercial availability
Benzonitrile C₇H₅N 103.12 None Reference compound (BP = 191°C)
Key Observations:
  • Substituent Effects: The 1-hydroxyethyl group in the target compound introduces steric bulk and hydrogen-bonding capability compared to simpler analogs like 3-Ethyl-4-hydroxy-5-Methylbenzonitrile. This may enhance solubility in polar solvents but reduce thermal stability relative to non-hydroxylated derivatives.
  • Molecular Weight: The target compound’s higher molecular weight (175.22 vs.

Nonlinear Optical Properties

The oxazole derivative, 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, exhibits a high βHRS value (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to its extended π-conjugated system . However, the ethyl group could stabilize the aromatic ring, offering a balance between electron donation and steric hindrance.

Stability and Volatility

Benzonitrile’s low boiling point (191°C) correlates with reliable aging profiles in analytical studies, whereas high-BP compounds like pyrene (393°C) show poor reproducibility . The target compound’s predicted higher BP (due to substituents) may reduce volatility, enhancing stability in storage but complicating purification via distillation.

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